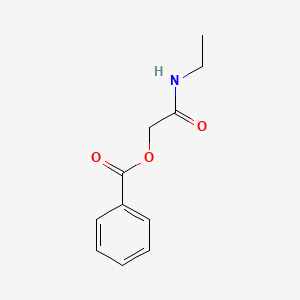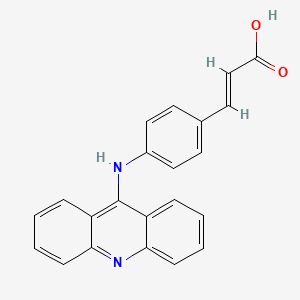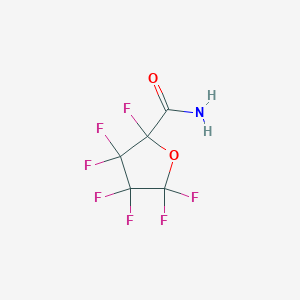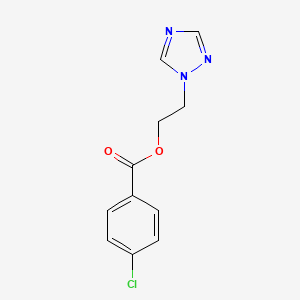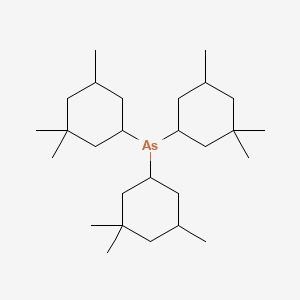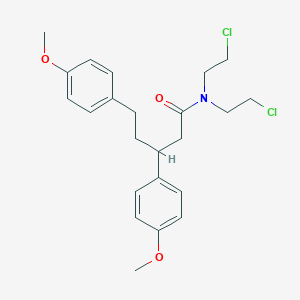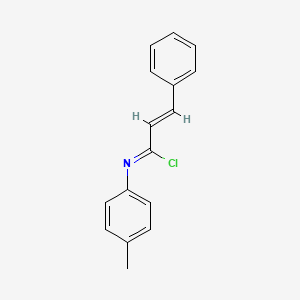![molecular formula C28H20O B14483442 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene CAS No. 66596-04-1](/img/structure/B14483442.png)
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene is a member of the xanthene family, which is known for its diverse pharmacological activities. Xanthenes are oxygen-containing heterocycles that have been extensively studied due to their biological and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene typically involves a one-pot condensation reaction of β-naphthol with various aromatic aldehydes. A catalytic amount of sulfonated polyethylene glycol 6000 (PEG–SO3H) is used as a stable, recyclable, and biodegradable polymeric catalyst under solvent-free conditions . This method is eco-friendly and yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of efficient, cost-effective, and biodegradable catalysts is emphasized to ensure sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like sulfonated polyethylene glycol . The reactions are typically carried out under controlled temperatures and solvent-free conditions to maximize yield and efficiency .
Major Products: The major products formed from these reactions are various derivatives of this compound, which can be used in different applications depending on the functional groups introduced during the reactions .
Applications De Recherche Scientifique
14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene has a wide range of scientific research applications. It is used in chemistry for the synthesis of other complex molecules and as a catalyst in various reactions. In biology and medicine, it has shown potential as an antibacterial, anti-inflammatory, and antiviral agent . Additionally, it is employed in the industry as a fluorescent dye and in laser technology .
Mécanisme D'action
The mechanism of action of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene involves its interaction with molecular targets and pathways within cells. It can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to effects like apoptosis, autophagy, and cell cycle arrest . These actions make it a promising candidate for further research in cancer therapy and other medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene include other xanthene derivatives like 14-hydroxy-14-phenyldibenzo[a,j]xanthene and various prenylated xanthones .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of pharmacological activities and its eco-friendly synthesis method. The use of biodegradable catalysts and solvent-free conditions makes it a more sustainable option compared to other similar compounds .
Propriétés
Numéro CAS |
66596-04-1 |
|---|---|
Formule moléculaire |
C28H20O |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C28H20O/c1-18-10-12-21(13-11-18)26-27-22-8-4-2-6-19(22)14-16-24(27)29-25-17-15-20-7-3-5-9-23(20)28(25)26/h2-17,26H,1H3 |
Clé InChI |
MUJGBVJQFKYMBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


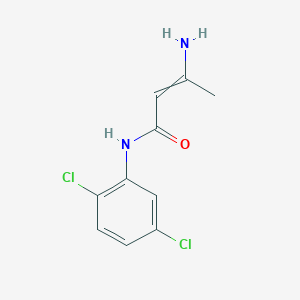
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
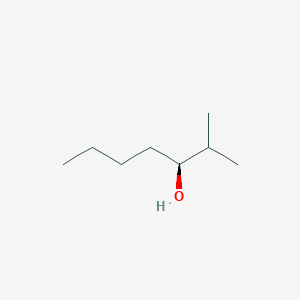
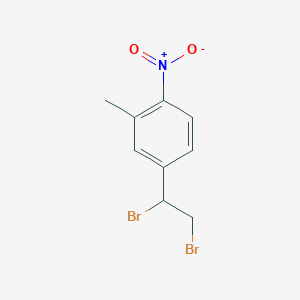
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
